N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide
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Overview
Description
N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide is a complex organic compound. It features a pyridazine ring fused with a pyrazolo[5,1-b][1,3]oxazine system, linked through a propyl chain and an amide group. The unique structure of this compound suggests potential utility in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide typically involves a multi-step process:
Step 1: The preparation of 6-oxopyridazin involves the nitration of pyridazine followed by reduction to form the hydroxylamine derivative. Subsequent oxidation yields the desired 6-oxopyridazin.
Step 2: The propyl chain can be introduced via a Friedel-Crafts alkylation reaction, linking the propyl group to the pyridazin ring.
Step 3: Formation of the pyrazolo[5,1-b][1,3]oxazine system is achieved through a cyclization reaction involving a pyrazole derivative and an appropriate oxazine precursor.
Step 4: The final step involves amide bond formation, coupling the previously synthesized components under mild conditions using coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial-scale synthesis typically optimizes these steps to maximize yield and efficiency. This often involves:
Process Optimization: Refining reaction conditions, such as temperature, pressure, and solvent choice.
Catalysis: Employing catalytic agents to enhance reaction rates and selectivity.
Purification: Using chromatographic techniques for purifying the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide undergoes several types of chemical reactions:
Oxidation: Typically with agents like hydrogen peroxide or potassium permanganate, leading to various oxidized products.
Reduction: Using reducing agents such as sodium borohydride, resulting in hydrogenation of certain functional groups.
Substitution: Halogenation or alkylation reactions, often with reagents like alkyl halides or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, dichloromethane.
Catalysts: Palladium on carbon, copper catalysts.
Major Products
The major products formed depend on the type of reaction and conditions used, often leading to derivatives with modified functional groups while maintaining the core structure of the compound.
Scientific Research Applications
N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide finds applications across various fields:
Chemistry: As a reagent in organic synthesis and catalytic transformations.
Biology: Potential as an enzyme inhibitor or ligand for biochemical studies.
Medicine: Investigated for therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The compound's mechanism of action involves:
Molecular Targets: Interacting with specific enzymes or receptors.
Pathways: Modulating biochemical pathways related to inflammation, cell growth, or metabolism.
Comparison with Similar Compounds
Similar Compounds
N-(3-(6-oxo-1,2,3,4-tetrahydropyridazin-1-yl)propyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide
N-(3-(6-oxopyrazin-1(6H)-yl)propyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide
Uniqueness
That's a deep dive into N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide! Intrigued by any particular aspect?
Properties
IUPAC Name |
N-[3-(6-oxopyridazin-1-yl)propyl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O3/c20-12-4-1-6-16-18(12)7-2-5-15-13(21)11-10-17-19-8-3-9-22-14(11)19/h1,4,6,10H,2-3,5,7-9H2,(H,15,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVVKYSMLRPCMME-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=C(C=N2)C(=O)NCCCN3C(=O)C=CC=N3)OC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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